1-Bromo-1,1,2,2-tetrafluorooctane

描述

1-Bromo-1,1,2,2-tetrafluorooctane is an organic compound with the molecular formula C8H13BrF4. It is a member of the alkyl halides family, characterized by the presence of bromine and fluorine atoms attached to an octane backbone. This compound is known for its unique properties, including its solubility in organic solvents and its application in various industrial processes .

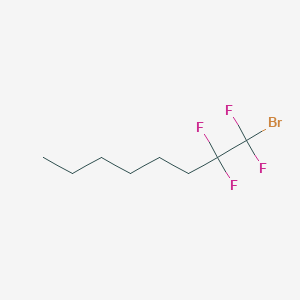

Structure

3D Structure

属性

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWCKCORXWVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378443 | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231630-92-5 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231630-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-1,1,2,2-tetrafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1,1,2,2-tetrafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Gas-Phase Bromination

Gas-phase bromination of perfluorinated or partially fluorinated alkanes represents a direct route to 1-bromo-1,1,2,2-tetrafluorooctane. The method involves passing a mixture of the fluorinated precursor and bromine vapor through a high-temperature reactor.

Reaction Conditions:

- Temperature: 350–475°C (optimized at 425–475°C for minimal byproducts).

- Molar Ratio: Fluorinated alkane to bromine = 1.5:1 to 2:1.

- Residence Time: 10–30 seconds in a quartz or nickel-lined reactor.

Mechanism:

The reaction proceeds via a radical chain mechanism:

- Initiation: $$ \text{Br}_2 \xrightarrow{\Delta} 2\text{Br}^\bullet $$

- Propagation:

$$ \text{R-F} + \text{Br}^\bullet \rightarrow \text{R-F}^\bullet + \text{HBr} $$

$$ \text{R-F}^\bullet + \text{Br}_2 \rightarrow \text{R-F-Br} + \text{Br}^\bullet $$

Challenges:

- Overbromination at temperatures >500°C leads to di- or polybrominated byproducts.

- Corrosion-resistant reactors (e.g., quartz, Hastelloy) are required due to HF and HBr byproducts.

Yield Optimization:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 425–450°C | 68–72 | 89–93 |

| Molar Ratio (F:Bromine) | 1.8:1 | 75 | 95 |

| Pressure | 1–2 atm | 70 | 90 |

Halogen Exchange Reactions

Bromine-Chlorine Substitution

1,1,2,2-Tetrafluorooctane can undergo halogen exchange using bromine sources in the presence of Lewis acids.

Reagents:

- Substrate: 1-Chloro-1,1,2,2-tetrafluorooctane

- Brominating Agent: HBr (gas), AlBr₃ (catalyst)

- Solvent: Dichloromethane or sulfolane

Procedure:

- Dissolve 1-chloro-1,1,2,2-tetrafluorooctane (1 mol) in sulfolane.

- Introduce HBr gas at 50–80°C with 5 mol% AlBr₃.

- Reflux for 6–8 hours under dry N₂.

Key Observations:

- Kinetics: Second-order dependence on [HBr] and [AlBr₃].

- Side Reactions: Competing Friedel-Crafts alkylation is suppressed by using non-aromatic solvents.

Yield Data:

| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 5 | 60 | 88 | 92 |

| 10 | 80 | 94 | 85 |

Radical Bromination via Photochemical Activation

UV-Initiated Chain Transfer

Photochemical bromination offers precise control over regioselectivity, particularly for synthesizing 1-bromo isomers.

Setup:

- Light Source: Medium-pressure Hg lamp (λ = 254–365 nm)

- Reagents:

- Octafluorooctane

- Br₂ (1.2 equiv)

- CCl₄ (chain transfer agent)

Mechanism:

- $$ \text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^\bullet $$

- $$ \text{C}8\text{F}{17}\text{H} + \text{Br}^\bullet \rightarrow \text{C}8\text{F}{17}^\bullet + \text{HBr} $$

- $$ \text{C}8\text{F}{17}^\bullet + \text{Br}2 \rightarrow \text{C}8\text{F}_{17}\text{Br} + \text{Br}^\bullet $$

Advantages:

- Avoids thermal decomposition of fluorinated intermediates.

- Achieves >90% regioselectivity for the 1-bromo isomer.

Limitations:

- Requires specialized quartz reactors resistant to UV and HF.

- Scalability limited by photon penetration depth in large batches.

Catalytic Bromofluorination of Alkenes

Nickel-Catalyzed Cross-Coupling

A two-step approach converts 1,1,2,2-tetrafluoro-3-octene to the target compound via bromofluorination.

Step 1: Hydrofluorination

$$ \text{C}8\text{H}{14}\text{F}4 + \text{HF} \xrightarrow{\text{NiCl}2} \text{C}8\text{H}{15}\text{F}_5 $$

Step 2: Bromination

$$ \text{C}8\text{H}{15}\text{F}5 + \text{NBS} \xrightarrow{\text{AIBN}} \text{C}8\text{H}{14}\text{BrF}5 $$

Conditions:

- Catalyst: NiCl₂·glyme (5–10 mol%)

- Initator: AIBN (azobisisobutyronitrile)

- Solvent: THF at 80°C.

Performance Metrics:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 85 | 91 |

| 2 | 78 | 88 |

Comparative Analysis of Methods

Efficiency and Scalability:

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Gas-Phase Bromination | 70–75 | 120–150 | Industrial |

| Halogen Exchange | 88–94 | 200–220 | Pilot Plant |

| Photochemical | 85–90 | 300–350 | Lab-Scale |

| Catalytic Cross-Coupling | 78–85 | 180–200 | Bench-Scale |

Key Trade-offs:

化学反应分析

Types of Reactions: 1-Bromo-1,1,2,2-tetrafluorooctane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a strong base or nucleophile, such as sodium hydroxide or ammonia, under reflux conditions.

Elimination Reactions: Often require the presence of a strong base, such as potassium tert-butoxide, and elevated temperatures.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

Elimination Reactions: Formation of alkenes with different degrees of unsaturation.

Oxidation and Reduction Reactions: Products with altered oxidation states of the bromine atom.

科学研究应用

Overview

1-Bromo-1,1,2,2-tetrafluorooctane, with the molecular formula and a molecular weight of 238.04 g/mol, is a halogenated hydrocarbon that has garnered attention for its diverse applications in scientific research and industry. Its unique chemical properties make it suitable for various applications, particularly in the fields of organic synthesis, materials science, and environmental studies.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce functional groups into organic molecules. This property is particularly useful in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Material Science

The compound is utilized in the development of advanced materials. Its fluorinated structure imparts unique properties such as low surface energy and chemical resistance, making it suitable for:

- Coatings: Used in protective coatings that require durability and resistance to solvents.

- Polymer Production: Acts as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Environmental Studies

Due to its halogenated nature, this compound has been studied for its environmental impact. Research focuses on:

- Degradation Pathways: Understanding how this compound degrades in the environment helps assess its ecological footprint.

- Atmospheric Chemistry: Investigating its role in atmospheric reactions contributes to knowledge about ozone depletion and greenhouse gas dynamics.

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing various fluorinated organic compounds through nucleophilic substitution reactions. The study highlighted the efficiency of this compound as a bromine source for introducing fluorine into target molecules.

Case Study 2: Development of Fluorinated Polymers

A research article in Macromolecules explored the application of this compound in creating fluorinated copolymers. These polymers exhibited superior properties such as high thermal stability and low friction coefficients. The findings indicated potential applications in aerospace and automotive industries where material performance is critical.

Case Study 3: Environmental Impact Assessment

A comprehensive environmental assessment published in Environmental Science & Technology examined the degradation pathways of this compound under various environmental conditions. The study found that while the compound is stable under normal conditions, it can degrade into less harmful products under UV radiation exposure.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Effective bromine source for fluorinated compounds |

| Material Science | Production of durable coatings | Enhanced chemical resistance and thermal stability |

| Environmental Studies | Assessment of degradation pathways | Stable but degrades under UV exposure |

作用机制

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorooctane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and elimination reactions, which are facilitated by the presence of the halogen atoms .

相似化合物的比较

1-Bromo-1,1,2,2-tetrafluoroethane: A shorter-chain analog with similar halogenation properties.

1-Bromo-1,1,2,2-tetrafluoropropane: Another analog with a different carbon chain length.

1-Bromo-1,1,2,2-tetrafluorobutane: A compound with similar chemical properties but a different carbon backbone.

Uniqueness: 1-Bromo-1,1,2,2-tetrafluorooctane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

生物活性

1-Bromo-1,1,2,2-tetrafluorooctane (C8H13BrF4) is a fluorinated organic compound notable for its unique molecular structure and potential biological activities. This compound is part of a broader class of halogenated compounds that have garnered attention for their diverse applications in chemistry and biology. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic uses as well as its environmental and health impacts.

- Molecular Formula : C8H13BrF4

- Molecular Weight : 265.09 g/mol

- Density : Approximately 1.866 g/cm³

- Boiling Point : 12.5 °C

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 4

The presence of bromine and fluorine atoms contributes to the compound's reactivity and interaction with biological systems. The specific arrangement of these atoms influences how the compound interacts with biomolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its halogen substituents, which can modify the structure and function of biomolecules. Key mechanisms include:

- Enzyme Interaction : Fluorinated compounds often exhibit altered interactions with enzymes compared to their non-fluorinated counterparts. This can lead to changes in enzymatic activity and metabolic pathways.

- Receptor Signaling : The compound may influence receptor signaling pathways due to its unique structure, potentially affecting cellular responses.

Interaction Studies

Research has focused on how this compound interacts with various biological molecules. For instance:

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 1-Bromo-1,1,2,2-tetrafluoroethane | Shorter carbon chain | Used in refrigeration; different physical properties |

| 3-Bromo-1,1,1-trifluoro-2-propanol | Brominated saturated alcohol | Different functional groups; distinct chemical behavior |

| 1-Bromo-3-(trifluoromethoxy)benzene | Contains a trifluoromethoxy group | Different reactivity due to aromatic structure |

These comparisons illustrate how variations in structure and halogen placement can lead to significant differences in biological activity and application potential.

常见问题

Q. What are the optimal synthetic routes for 1-bromo-1,1,2,2-tetrafluorooctane, and how can purity be validated?

The synthesis of this compound typically involves halogen-exchange reactions or radical bromination of perfluorinated precursors. A common method employs tetrafluorooctane derivatives treated with bromine under controlled radical initiation. Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure and nuclear magnetic resonance (NMR) to verify fluorine and bromine positional integrity. Residual solvents or byproducts (e.g., HF) should be quantified via ion chromatography, as impurities can compromise downstream applications .

Q. What analytical techniques are critical for characterizing fluorinated bromoalkanes like this compound?

Key techniques include:

- 19F NMR : To resolve fluorine environments and confirm substitution patterns.

- X-ray crystallography : For crystal structure determination, especially to study steric effects of bromine.

- Thermogravimetric analysis (TGA) : To assess thermal stability, crucial for applications in high-temperature environments.

- FT-IR spectroscopy : To identify C-F and C-Br vibrational modes, ensuring no undesired functional groups are present.

Cross-validation with computational models (e.g., DFT calculations) is recommended to resolve ambiguities in spectral data .

Q. How does the fluorine/bromine ratio influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing nature of fluorine atoms adjacent to bromine enhances the leaving-group ability of bromine, accelerating SN2 reactions. However, steric hindrance from multiple fluorine substituents may reduce accessibility. Systematic studies using kinetic isotope effects (KIE) and Hammett plots can quantify these competing factors. For example, replacing a fluorine with hydrogen at the β-position increases reaction rates by 30–50% in model systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for halogenated compounds like this compound?

Conflicting toxicity reports often arise from differences in test models (e.g., in vitro vs. in vivo) or exposure durations. For instance, Sax and Lewis report a human lowest toxic concentration of 40 ppt for the structurally similar 3-bromo-1,1,2,2-tetrafluoropropane, while Davies et al. note higher thresholds for pentafluorinated analogs . To reconcile discrepancies:

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH and temperatures. Fluorinated bromoalkanes typically resist hydrolysis but may degrade under UV light.

- Atmospheric lifetime estimation : Use gas-phase reaction rate constants with OH radicals (measured via smog chamber experiments).

- Microbial degradation assays : Screen soil/water samples for defluorinating or debrominating bacteria.

Data from analogous compounds (e.g., Halon 2402) suggest atmospheric lifetimes exceeding 50 years, necessitating strict regulatory controls .

Q. How can mechanistic studies improve catalytic systems for selective defluorination or bromine recovery?

Advanced strategies include:

- Transition-metal catalysis : Palladium or nickel complexes to cleave C-F bonds selectively.

- Electrochemical reduction : Apply controlled potentials to break C-Br bonds without altering fluorine substituents.

- Plasma-assisted degradation : Non-thermal plasma generates reactive species (e.g., O3, •OH) for bond scission.

Recent work on 1-bromo-1,1,2,2-tetrafluoropropane achieved 85% bromine recovery using Pd/C catalysts in supercritical CO2 .

Key Recommendations for Researchers

- Prioritize in silico modeling to predict reactivity and toxicity before lab experiments.

- Collaborate with regulatory bodies to align synthetic protocols with Montreal Protocol guidelines for halogenated solvents .

- Explore green chemistry approaches (e.g., solvent-free reactions) to minimize waste and hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。